molecular formula C10H12ClNO2S B4432196 5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide

5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B4432196
M. Wt: 245.73 g/mol
InChI Key: CEZZBSVTSVXDSB-UHFFFAOYSA-N
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Description

5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide is a chemical compound known for its potential applications in medicinal chemistry, particularly as an anticoagulant. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chloro substituent and an oxolan-2-ylmethyl group.

Properties

IUPAC Name

5-chloro-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-9-4-3-8(15-9)10(13)12-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZZBSVTSVXDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and oxolan-2-ylmethylamine.

    Activation: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Coupling Reaction: The activated carboxylic acid reacts with oxolan-2-ylmethylamine to form the desired amide bond under mild conditions, typically in the presence of a base like triethylamine.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the chloro group.

Scientific Research Applications

5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide involves the inhibition of Factor Xa. This enzyme plays a crucial role in the conversion of prothrombin to thrombin, a key step in the blood coagulation cascade. By inhibiting Factor Xa, the compound prevents the formation of thrombin, thereby reducing blood clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic properties and binding affinity to Factor Xa. Its oxolan-2-ylmethyl group enhances its oral bioavailability and metabolic stability compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide
Reactant of Route 2
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5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide

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